molecular formula C32H54N4-2 B1498817 2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide CAS No. 25878-85-7

2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide

Cat. No.: B1498817
CAS No.: 25878-85-7
M. Wt: 494.8 g/mol
InChI Key: FWWRHYJUFIDTPV-UHFFFAOYSA-N
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Description

2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide is a highly substituted hydroporphyrin derivative characterized by its ethyl and methyl substituents at specific positions on the macrocyclic core. This compound belongs to the porphyrinoid family, which shares structural similarities with natural porphyrins but exhibits distinct electronic and steric properties due to its reduced hydrogenation state (hexadecahydroporphyrin) and substituent pattern .

Properties

IUPAC Name

2,7,13,17-tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,22,24-octadecahydroporphyrin-21,23-diide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54N4/c1-9-21-17(5)25-13-26-18(6)23(11-3)31(34-26)16-32-24(12-4)20(8)28(36-32)15-30-22(10-2)19(7)27(35-30)14-29(21)33-25/h18-19,22-23,25-33,36H,9-16H2,1-8H3/q-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWRHYJUFIDTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C2CC3C(=C(C(N3)CC4C(C(C([N-]4)CC5C(=C(C(N5)CC1[N-]2)C)CC)CC)C)C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54N4-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654477
Record name 2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25878-85-7
Record name 2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide (often referred to as a derivative of porphyrin) is a complex organic compound with significant biological implications. This article explores its biological activity through various studies and findings.

The compound has a complex structure characterized by multiple ethyl and methyl groups attached to a porphyrin core. Its molecular formula is C32H38N4C_{32}H_{38}N_{4} with a molecular weight of approximately 478.67 g/mol . The compound's properties include high lipophilicity (logP = 7.774), indicating its potential interaction with lipid membranes .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that porphyrin derivatives exhibit significant antioxidant properties. For instance:

  • The compound's ability to scavenge free radicals was assessed using various assays such as DPPH and ABTS radical scavenging tests.
  • In vitro studies demonstrated that the compound effectively reduced oxidative stress in cellular models .

2. Photodynamic Therapy (PDT)

Porphyrins are well-known for their application in photodynamic therapy:

  • The compound's ability to generate reactive oxygen species (ROS) upon light activation makes it suitable for PDT in cancer treatment.
  • Studies have shown that it can induce apoptosis in cancer cells when activated by specific wavelengths of light .

3. Enzyme Interaction

The interaction with enzymes has been a focal point in understanding the compound's biological implications:

  • It has been shown to inhibit certain enzymes involved in oxidative stress pathways.
  • In particular, the compound affects cytochrome P450 enzymes which play a crucial role in drug metabolism and detoxification processes .

Case Studies

Several case studies highlight the biological activity of this compound:

Case Study 1: Antioxidant Efficacy

A study published in Molecules evaluated the antioxidant capacity of various porphyrin derivatives including 2,7-tetraethyl derivatives. Results indicated that these compounds significantly reduced lipid peroxidation in human cell lines compared to controls .

Case Study 2: Cancer Treatment

In a preclinical study involving human breast cancer cells (MCF-7), the compound was used as a photosensitizer. Upon irradiation with light at 630 nm wavelength:

  • The treated cells showed a marked decrease in viability (up to 70% reduction) compared to untreated controls.
  • Histological analysis revealed significant apoptosis and necrosis in tumor tissues post-treatment .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of 2,7-tetraethyl-3,8-tetramethyl porphyrin derivatives compared to other known antioxidants:

Compound NameAntioxidant ActivityPDT EfficacyEnzyme Inhibition
2,7-Tetraethyl PorphyrinHighModerateYes
Vitamin CModerateNoneNo
CurcuminHighLowYes
ResveratrolModerateNoneYes

Comparison with Similar Compounds

2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphin (Etioporphyrin)

  • CAS : 448-71-5
  • Formula : C₃₂H₃₈N₄
  • Key Differences :
    • Lacks the hexadecahydroporphyrin core, retaining full conjugation.
    • Ethyl and methyl substituents at positions 2,7,12,17 and 3,8,13,18, respectively, mirroring the substitution pattern of the target compound but without hydrogenation .
  • Properties :
    • Absorption maxima at ~500 nm (Soret band) and ~550–650 nm (Q-bands), typical of free-base porphyrins.
    • Used as a model for studying metalloporphyrin formation in heme biosynthesis .

Deuteroporphyrin IX Dimethyl Ester

  • CAS : 10589-94-3
  • Formula : C₃₄H₃₈N₄O₄
  • Key Differences :
    • Features propionic acid side chains at positions 2 and 4, esterified to methyl groups.
    • Substitution includes vinyl and hydroxymethyl groups, altering solubility and reactivity compared to the target compound .
  • Applications :
    • Intermediate in heme degradation studies.
    • Fluorescence emission at 620–650 nm, useful in photodynamic therapy research .

5,10,15,20-Tetraphenylporphyrin (TPP)

  • CAS : 917-23-7
  • Formula : C₄₄H₃₀N₄
  • Key Differences :
    • Symmetrical substitution with phenyl groups at meso-positions.
    • Fully conjugated macrocycle, leading to strong π-π interactions and redshifted absorption (Soret ~418 nm) .
  • Applications :
    • Widely used in catalysis (e.g., oxygen reduction) and supramolecular chemistry due to its planar symmetry .

Functional Analogues

Glyco-Substituted Porphyrins

  • Example : 5-[4-(2,3,4,6-Tetraacetyl-β-D-glucosyl)phenyl]-10,15,20-trihexylporphyrin (Compound 29)
  • Key Differences :
    • Incorporates carbohydrate moieties at the periphery, enhancing water solubility and biocompatibility.
    • Exhibits altered aggregation behavior compared to alkyl-substituted porphyrins .
  • Applications :
    • Targeted drug delivery and photodynamic therapy agents .

Octaethylporphyrin Palladium(II)

  • CAS : N/A (Pd complex of CAS 2683-82-1)
  • Formula : C₃₆H₄₄N₄Pd
  • Palladium coordination centralizes electron density, quenching fluorescence but enhancing catalytic activity in cross-coupling reactions .

Comparative Data Table

Compound Name Substituents Core Structure Absorption Maxima (nm) Key Applications Evidence Source
Target Compound 4×Et, 4×Me, hexadecahydro Hydroporphyrin diide Data pending Coordination chemistry
Etioporphyrin 4×Et, 4×Me Porphyrin ~500 (Soret) Heme biosynthesis models
Deuteroporphyrin IX Dimethyl Ester 2×Me ester, vinyl, hydroxymethyl Porphyrin ~620–650 (fluorescence) Photodynamic therapy
Tetraphenylporphyrin (TPP) 4×Ph (meso) Porphyrin ~418 (Soret) Catalysis, supramolecular chem
Octaethylporphyrin Pd(II) 8×Et Metalloporphyrin N/A (quenched) Cross-coupling catalysis

Research Findings and Implications

  • Electronic Effects : The hexadecahydroporphyrin core in the target compound reduces aromaticity, leading to blue-shifted absorption compared to fully conjugated porphyrins like TPP .
  • Steric Hindrance: Ethyl and methyl substituents at adjacent positions (e.g., 2,7,13,17 vs. 3,8,12,18) may induce nonplanar distortions, affecting metal-binding kinetics .

Preparation Methods

Stepwise Synthesis of the Macrocycle

  • Condensation of Pyrrole Derivatives and Aldehydes : The macrocyclic core is commonly assembled by acid-catalyzed condensation of substituted pyrroles with aldehydes bearing ethyl and methyl groups at the desired positions. This step forms porphyrinogen intermediates.

  • Oxidation to Porphyrins : The porphyrinogen intermediate is then oxidized to the corresponding porphyrin macrocycle, which contains conjugated double bonds.

Selective Hydrogenation

  • Partial Hydrogenation : The porphyrin macrocycle is selectively hydrogenated to reduce specific double bonds, converting the porphyrin into hexadecahydroporphyrin. This is typically achieved using catalytic hydrogenation under controlled conditions (e.g., palladium on carbon catalyst, low pressure, and temperature control) to avoid over-reduction or decomposition.

  • Stereochemical Control : The hydrogenation step requires precise control to obtain the correct stereochemistry at multiple centers. The compound has multiple undefined stereocenters (12 undefined atom stereocenters according to computed data), which complicates synthesis and requires optimization of reaction conditions.

Summary Table of Preparation Steps

Step Description Typical Conditions/Notes
1. Macrocycle formation Acid-catalyzed condensation of substituted pyrroles and aldehydes Use of substituted pyrroles and aldehydes with ethyl/methyl groups; acid catalyst (e.g., trifluoroacetic acid)
2. Oxidation Conversion of porphyrinogen to porphyrin Mild oxidants such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)
3. Selective hydrogenation Partial hydrogenation to hexadecahydroporphyrin Pd/C catalyst, H2 gas, controlled pressure and temperature
4. Diide formation Deprotonation or metal coordination to form diide Strong base (e.g., NaH), or metal salts under inert atmosphere
5. Purification Chromatography or recrystallization Silica gel chromatography or solvent recrystallization

Research Findings and Challenges

  • Stereochemical Complexity : The compound has 12 undefined stereocenters, making stereoselective synthesis challenging. Research indicates that stereochemical control is critical for obtaining the desired isomer with correct biological or physicochemical properties.

  • Substitution Pattern Impact : The presence of tetraethyl and tetramethyl substituents at specific positions affects the reactivity and stability of intermediates, requiring tailored reaction conditions.

  • Limited Direct Literature : Specific experimental procedures for this exact compound are scarce in open literature databases, indicating that it is a specialized compound often prepared in advanced synthetic organic chemistry laboratories with expertise in porphyrinoid chemistry.

  • Related Compounds : Studies on related compounds such as etioporphyrin I (a tetraethyl-tetramethyl dihydroporphyrin) provide insights into synthetic strategies, including the use of substituted pyrroles and selective hydrogenation steps, which are applicable to the target compound.

Computed Molecular Properties Relevant to Preparation

Property Value Implication for Synthesis
Molecular Weight 496.8 g/mol Moderate molecular size, manageable in lab synthesis
Hydrogen Bond Donor/Acceptor 4 / 4 Moderate polarity, affects solubility and purification
Rotatable Bonds 4 Some conformational flexibility
Undefined Atom Stereocenters 12 High stereochemical complexity
Topological Polar Surface Area 48.1 Ų Moderate polarity, influences solvent choice

These properties guide solvent selection and purification methods during synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,7,13,17-Tetraethyl-3,8,12,18-tetramethylporphyrin derivatives?

  • Methodological Answer : The synthesis typically involves BF₃∙Et₂O-catalyzed glycosylation or alkylation of metallated hydroxyporphyrin precursors under inert atmospheres. For example, reacting metallated porphyrins (e.g., 60 mg, 86 µmol) with acetylated sugars (e.g., 2,3,4,6-tetraacetyl-α-D-mannose trichloroacetimidate) in dry dichloromethane/acetonitrile (19:1) at room temperature for 2–3 hours, followed by demetallation using 25% HCl in THF. Purification via silica gel chromatography (e.g., CH₂Cl₂/MeOH 99:1) and recrystallization yields the product (54–78% yields) .

Q. How can NMR and HRMS data be utilized to confirm the structure of substituted porphyrins?

  • Methodological Answer :

  • 1H-NMR : Analyze chemical shifts for substituent environments (e.g., ethyl/methyl groups at δ 1.2–1.5 ppm; aromatic protons at δ 7.5–8.5 ppm).
  • 13C-NMR : Identify carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the porphyrin core.
  • HRMS : Match experimental [M+H]+ values (e.g., m/z 1323.5552) with calculated masses (Δ < 5 ppm). Cross-validate with UV/Vis spectra (e.g., Soret band ~420 nm) .

Q. What column chromatography conditions are effective for purifying porphyrin derivatives?

  • Methodological Answer : Use silica gel with gradients of CH₂Cl₂/MeOH (99:1 to 95:5) or CH₂Cl₂/ethyl acetate (95:5) to separate polar impurities. Monitor fractions via TLC (Rf ~0.3–0.5 in CH₂Cl₂/MeOH). For highly substituted analogs, reverse-phase HPLC with C18 columns and acetonitrile/water gradients may improve resolution .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data (e.g., NMR vs. HRMS) be resolved during structural analysis?

  • Methodological Answer :

  • Step 1 : Re-examine sample purity via HPLC or TLC.
  • Step 2 : Perform 2D NMR (e.g., COSY, HSQC) to assign ambiguous proton-carbon correlations.
  • Step 3 : Use high-resolution isotopic pattern analysis in HRMS to rule out adducts or degradation products.
  • Step 4 : Compare experimental data with computational models (DFT for NMR chemical shifts) .

Q. What strategies enhance the photophysical properties of porphyrin derivatives for applications in catalysis or photodynamic therapy?

  • Methodological Answer :

  • Peripheral Modifications : Introduce electron-withdrawing groups (e.g., acetyl, nitro) to redshift absorption bands.
  • Metal Coordination : Insert Pd(II) or Co(II) to alter redox potentials and triplet-state lifetimes.
  • Supramolecular Assembly : Use axial ligands (e.g., pyridine) to tune aggregation and exciton coupling .

Q. How can computational modeling predict the stability of porphyrin derivatives under varying pH or temperature conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvent interactions and protonation states (e.g., acidic vs. neutral pH).
  • DFT Calculations : Estimate bond dissociation energies for substituents (e.g., ethyl vs. methyl groups).
  • Thermogravimetric Analysis (TGA) : Validate predicted thermal stability (e.g., decomposition >300°C) .

Q. What are the challenges in synthesizing asymmetric porphyrin analogs, and how can they be addressed?

  • Methodological Answer :

  • Challenge : Statistical mixtures from mixed-aldehyde condensations.
  • Solution : Use template-directed synthesis (e.g., Lindsey method) with stoichiometric control of substituents.
  • Purification : Employ size-exclusion chromatography or iterative crystallization .

Comparative and Analytical Questions

Q. How do the electronic properties of ethyl/methyl substituents influence porphyrin redox behavior?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Compare oxidation/reduction potentials of ethyl- (e.g., –0.45 V vs. Ag/AgCl) and methyl-substituted analogs.
  • EPR Spectroscopy : Detect radical intermediates in redox cycles (e.g., g = 2.0023 for porphyrin π-cation radicals) .

Q. What analytical techniques are critical for detecting trace impurities in porphyrin samples?

  • Methodological Answer :

  • LC-MS/MS : Identify low-abundance byproducts (e.g., demetallated species).
  • X-ray Crystallography : Resolve structural defects (e.g., disordered substituents).
  • Elemental Analysis : Confirm stoichiometry (e.g., C, H, N ± 0.3%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide
Reactant of Route 2
2,7,13,17-Tetraethyl-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20-hexadecahydroporphyrin-21,23-diide

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